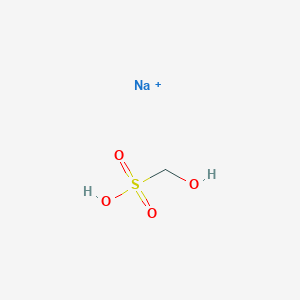
Diallyl trisulfide
Descripción general
Descripción
Diallyl trisulfide (DATS) is an organosulfur compound found in garlic (Allium sativum), and other Allium genera such as onions . This sulfur-rich compound is produced by the rapid disintegration of its metabolic precursor Allicin .
Synthesis Analysis
Trisulfides and higher polysulfides are synthesized from cysteine, glutathione, and N-acetylcysteine . The stabilities of sulfides were monitored in buffered D2O using 1H NMR spectroscopy under a range of conditions including high temperatures and acidic and alkaline environments .Chemical Reactions Analysis
Diallyl trisulfide has been found to inhibit the hyphae growth of P. infestans, reduce its pathogenicity on detached potato leaves and tubers, and induce the overall resistance of potato tubers . It also inhibited platelet aggregation induced by thrombin, U46619, and collagen .Aplicaciones Científicas De Investigación
Cancer Research
DATS has shown promise in cancer research due to its ability to induce apoptosis in cancer cells without harming normal cells . It’s been found to increase reactive oxygen species within cancer cells, leading to cell cycle arrest and increased caspase-3 activity, which contributes to the apoptosis of cancer cells . This selective toxicity makes DATS a potential candidate for developing new cancer therapies.
Cardiovascular Health
In the realm of cardiovascular health, DATS has been reported to have cardioprotective effects. It can be metabolized to form hydrogen sulfide (H2S), which has antioxidant, anti-inflammatory, and anti-apoptotic effects . H2S is known to reduce myocardial ischemia-reperfusion injury, a significant threat to heart function after an ischemic episode .
Antimicrobial Applications
DATS exhibits potent antimicrobial effects against foodborne pathogens like Campylobacter jejuni . It disrupts bacterial cell membranes and inhibits bacterial growth, which is crucial for preventing foodborne illnesses. Its antimicrobial properties are also being explored for use in agriculture to combat soil-borne diseases .
Agricultural Pest Management
In agriculture, DATS is used as an environmentally friendly pesticide. It has been shown to decrease male fertility in pests like Sitotroga cerealella by impairing spermatogenesis and sperm motility, which helps in controlling pest populations without the use of synthetic chemicals .
Food Industry
The food industry benefits from DATS’s antimicrobial properties, which can help in preserving food quality and safety. It’s used to reduce contamination in chicken products and other food items, thereby reducing the risk of foodborne diseases .
Pharmacological Enhancements
DATS enhances the efficacy of certain drugs, such as improving the survival of skin flaps in reconstructive surgery and acting synergistically with drugs like cisplatin to combat gastric cancer . Its ability to modulate drug effects opens up new avenues in pharmacology for combination therapies.
Mecanismo De Acción
Target of Action
Diallyl trisulfide (DATS) is an organosulfur compound derived from garlic . It has been shown to interact with a variety of molecular targets, including cancer cells in the prostate and breast , reactive oxygen species (ROS) , and chitin synthase A (CHSA) . These targets play crucial roles in cellular processes such as cell proliferation, oxidative stress response, and structural integrity.
Mode of Action
DATS interacts with its targets in several ways. For cancer cells, DATS increases the number of cells that arrest in the G2 phase of mitosis and promotes an increase in caspase-3 activity . These effects contribute to the apoptosis of cancer cells and a decrease in cancer cell proliferation . For ROS, DATS increases their levels within cancer cells . In the case of CHSA, DATS downregulates its expression, leading to chitin reduction and disruption of the epidermal layer .
Biochemical Pathways
DATS affects multiple biochemical pathways. It has been shown to regulate endoplasmic reticulum stress and inhibit STAT3/PKC-δ and MAPK signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation. DATS also activates the PI3K/Akt pathway , which increases the formation and bioavailability of nitric oxide (NO) . This negatively impacts mitochondrial functionality .
Pharmacokinetics
The ADME (absorption, distribution, metabolism, and excretion) properties of DATS have been studied. It has been found that DATS can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S) . This conversion occurs at a consistent rate over a prolonged period of time, rendering DATS a good source of H2S . H2S is a cardioprotective agent that has antioxidant, anti-inflammatory, and anti-apoptotic effects .
Result of Action
The molecular and cellular effects of DATS’s action are significant. It has been shown to selectively kill cancerous cells in the prostate and breast, leaving healthy cells unharmed . This effect is attributed to increased ROS within cancer cells, increased number of cells that arrest in the G2 phase of mitosis, and increased caspase-3 activity . These effects appear to contribute to the apoptosis of cancer cells and a decrease in cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DATS. For instance, the antifungal activity of DATS increases with the increase of its concentration in the organic phase . Furthermore, the conversion of DATS to H2S by glutathione in red blood cells occurs at a consistent rate over a prolonged period of time , suggesting that the metabolic environment can influence the action of DATS.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(prop-2-enyltrisulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXRAHSPKWNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045972 | |
| Record name | Diallyl trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow liquid with disagreeable odour | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
112.00 to 120.00 °C. @ 16.00 mm Hg | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and alcohol; miscible with ether | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.135-1.170 | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2050-87-5, 8008-99-9 | |
| Record name | Diallyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Garlic, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















